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molecular formula C9H5NO2 B015270 5-Cyanophthalide CAS No. 82104-74-3

5-Cyanophthalide

Cat. No. B015270
M. Wt: 159.14 g/mol
InChI Key: XEEGWTLAFIZLSF-UHFFFAOYSA-N
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Patent
US06441201B1

Procedure details

Wet 5-carboxyphthalid (14 kg, approx. 6.3 kg dry, 35 mole) was suspended in sulfolane (23.5 kg). The water was removed by azeotropic distillation with toluene. Sulfamide (3.9 kg, 41 mole) and thionyl chloride (5.8 kg, 48 mole were added and the temperature was raised to 135-140° C. for 5 hours. At about 90° C. gas evolution took place. The mixture was allowed to cool to 90° C. and water (21.3 kg) was added. The temperature was held at 85-90° C. for 15 min and then the solution was cooled to 35° C. The crystals were filtered off and washed with water (14.2 kg). The title compound was crystallised from acetic acid. Yield: 3.8 kg, 68%. Purity: 99.5% (hplc, peak area).
Quantity
14 kg
Type
reactant
Reaction Step One
Quantity
3.9 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
21.3 kg
Type
reactant
Reaction Step Three
Quantity
23.5 kg
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:9](=[O:10])[O:8][CH2:7]2)(O)=O.S(N)([NH2:17])(=O)=O.S(Cl)(Cl)=O.O>S1(CCCC1)(=O)=O>[C:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:9](=[O:10])[O:8][CH2:7]2)#[N:17]

Inputs

Step One
Name
Quantity
14 kg
Type
reactant
Smiles
C(=O)(O)C=1C=C2COC(=O)C2=CC1
Step Two
Name
Quantity
3.9 kg
Type
reactant
Smiles
S(=O)(=O)(N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
21.3 kg
Type
reactant
Smiles
O
Step Four
Name
Quantity
23.5 kg
Type
solvent
Smiles
S1(=O)(=O)CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
137.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The water was removed by azeotropic distillation with toluene
CUSTOM
Type
CUSTOM
Details
At about 90° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 90° C.
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 35° C
FILTRATION
Type
FILTRATION
Details
The crystals were filtered off
WASH
Type
WASH
Details
washed with water (14.2 kg)
CUSTOM
Type
CUSTOM
Details
The title compound was crystallised from acetic acid

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(#N)C=1C=C2COC(=O)C2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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